Cas no 70042-50-1 (Cyclohexanol, 1-[1-(phenylthio)cyclopropyl]-)
![Cyclohexanol, 1-[1-(phenylthio)cyclopropyl]- structure](https://ja.kuujia.com/scimg/cas/70042-50-1x500.png)
Cyclohexanol, 1-[1-(phenylthio)cyclopropyl]- 化学的及び物理的性質
名前と識別子
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- Cyclohexanol, 1-[1-(phenylthio)cyclopropyl]-
- 1-(1-(PHENYLTHIO)CYCLOPROPYL)CYCLOHEXANOL
- 70042-50-1
-
- インチ: InChI=1S/C15H20OS/c16-14(9-5-2-6-10-14)15(11-12-15)17-13-7-3-1-4-8-13/h1,3-4,7-8,16H,2,5-6,9-12H2
- InChIKey: IRYWCFGVTLETBD-UHFFFAOYSA-N
計算された属性
- 精确分子量: 248.12348643Da
- 同位素质量: 248.12348643Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 260
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.5Ų
- XLogP3: 3.7
Cyclohexanol, 1-[1-(phenylthio)cyclopropyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019123570-1g |
1-(1-(Phenylthio)cyclopropyl)cyclohexanol |
70042-50-1 | 97% | 1g |
$860.39 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2039406-1g |
1-(1-(Phenylthio)cyclopropyl)cyclohexan-1-ol |
70042-50-1 | 1g |
¥5719.00 | 2024-05-03 | ||
Crysdot LLC | CD12041562-1g |
1-(1-(Phenylthio)cyclopropyl)cyclohexanol |
70042-50-1 | 97% | 1g |
$835 | 2024-07-24 |
Cyclohexanol, 1-[1-(phenylthio)cyclopropyl]- 関連文献
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
Cyclohexanol, 1-[1-(phenylthio)cyclopropyl]-に関する追加情報
Recent Advances in the Study of Cyclohexanol, 1-[1-(phenylthio)cyclopropyl]- (CAS: 70042-50-1) and Its Applications in Chemical Biology and Medicine
Cyclohexanol, 1-[1-(phenylthio)cyclopropyl]-, with the CAS number 70042-50-1, is a structurally unique compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a versatile scaffold for drug discovery, particularly due to its cyclopropane and phenylthio moieties, which confer unique reactivity and biological activity. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, biological evaluation, and potential therapeutic applications.
One of the most notable advancements in the study of 70042-50-1 is its role as a precursor in the synthesis of novel bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the construction of cyclopropane-containing inhibitors targeting enzymes involved in inflammatory pathways. The researchers employed a multi-step synthetic route to functionalize the cyclohexanol core, yielding derivatives with potent inhibitory activity against cyclooxygenase-2 (COX-2). These findings suggest that 70042-50-1 could serve as a valuable building block for anti-inflammatory drug development.
In addition to its synthetic applications, Cyclohexanol, 1-[1-(phenylthio)cyclopropyl]- has been investigated for its direct biological effects. A recent ACS Chemical Biology paper reported that this compound exhibits moderate cytotoxicity against certain cancer cell lines, particularly those with high levels of oxidative stress. Mechanistic studies revealed that the phenylthio group plays a critical role in generating reactive oxygen species (ROS), leading to selective cancer cell apoptosis. This discovery opens new avenues for the design of pro-oxidant therapies targeting resistant malignancies.
Further research has explored the pharmacokinetic properties of 70042-50-1 derivatives. A 2024 preclinical study evaluated the bioavailability and metabolic stability of several analogs, identifying structural modifications that enhance their drug-like properties. For instance, the introduction of polar substituents on the cyclohexanol ring significantly improved aqueous solubility without compromising target engagement. Such structure-activity relationship (SAR) studies are crucial for advancing these compounds toward clinical development.
Beyond therapeutic applications, Cyclohexanol, 1-[1-(phenylthio)cyclopropyl]- has found use as a chemical probe in biological systems. Its ability to form covalent adducts with thiol-containing proteins has been leveraged to study protein-ligand interactions and identify novel drug targets. A cutting-edge chemical proteomics approach, detailed in a recent Nature Chemical Biology article, utilized 70042-50-1-based probes to map cysteine reactivity across the human proteome, uncovering previously unexplored druggable sites.
In conclusion, the growing body of research on Cyclohexanol, 1-[1-(phenylthio)cyclopropyl]- (70042-50-1) underscores its multifaceted potential in chemical biology and medicine. From its role as a synthetic intermediate to its direct biological activities and utility as a research tool, this compound continues to inspire innovative applications. Future studies should focus on optimizing its pharmacological profile and exploring its therapeutic potential in disease models, paving the way for translational developments.
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